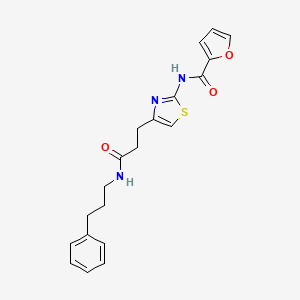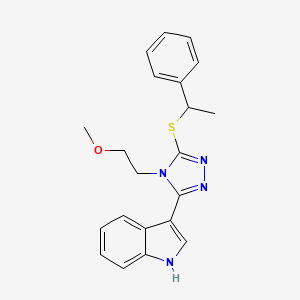
3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The chemical compound 3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is part of a larger family of compounds involving indole and triazole derivatives. These compounds are often synthesized for various applications in scientific research. For instance, the synthesis of novel indole-benzimidazole derivatives involves the preparation of indole carboxylic acids, which are then condensed with substituted o-phenylenediamines. This process is crucial for forming combined indole-benzimidazoles, which are valuable in chemical research (Wang et al., 2016).
Biological Activities
Research on derivatives of Indole shows significant biological activities. The synthesis and evaluation of new 1-Phenyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole derivatives as potential antimicrobial agents is one example. These derivatives are synthesized through a series of reactions and evaluated for their antimicrobial potential, indicating their applications in the development of new pharmaceutical compounds (Kalshetty et al., 2012).
Electrochemical and Biocidal Properties
Some indole derivatives exhibit unique electrochemical and biocidal properties. For instance, the synthesis and evaluation of nanomeric fused cyclic thiosemicarbazones and their mercuric(II) salts demonstrate their use in voltammetric determination and as molluscicidal agents, showcasing their potential in environmental and analytical chemistry (Makki et al., 2014).
Conducting Polymers and Electrochromic Properties
The electropolymerization of thieno[3,2-b]indoles, including variants like 6-methoxythieno[3,2-b]indole, leads to the formation of electroactive polymer films. These films, characterized by various analytical techniques, reveal significant differences in electrochemical and physicochemical properties based on the location and effects of substituents. Such studies contribute to the development of new conducting materials (Mezlova et al., 2005).
Antioxidant and Antimicrobial Evaluation
Indole derivatives also demonstrate antioxidant and antimicrobial properties. The synthesis and evaluation of 4-substituted-1H-1,2,4-triazole derivatives for their in vitro scavenging of radicals and lipid peroxidation inhibition effects, as well as their antimicrobial properties, are critical in understanding their potential therapeutic applications (Baytas et al., 2012).
Antimicrobial Activity and Synthesis Techniques
The efficient regioselective synthesis of 1,2,4-Triazoles and their antimicrobial evaluation indicate the versatility of these compounds in medical chemistry. Such research facilitates the development of novel antimicrobial agents (Mansueto et al., 2014).
Propriétés
IUPAC Name |
3-[4-(2-methoxyethyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15(16-8-4-3-5-9-16)27-21-24-23-20(25(21)12-13-26-2)18-14-22-19-11-7-6-10-17(18)19/h3-11,14-15,22H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDFZGUNUYPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2599910.png)
![6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2599912.png)
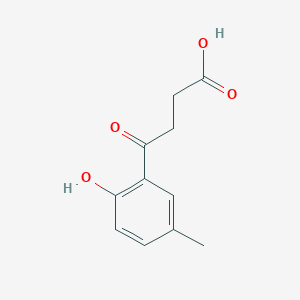
![7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2599918.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2599919.png)
![4-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599921.png)

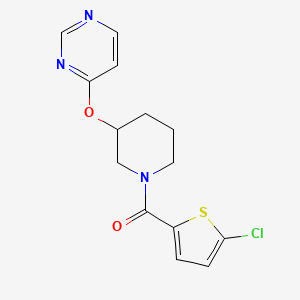
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B2599924.png)
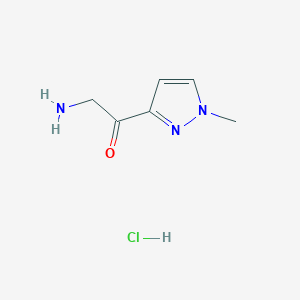
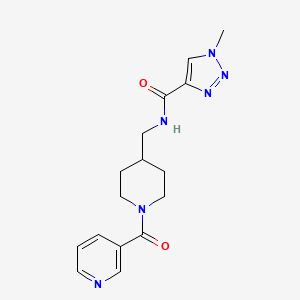
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2599928.png)
